4,4-Ethylenedioxy-4-phenylbutyl bromide
Description
4,4-Ethylenedioxy-4-phenylbutyl bromide (CAS: 1501-05-9), also known as 2-(3-bromopropyl)-2-phenyl-1,3-dioxolane, is a brominated organic compound characterized by a dioxolane ring fused to a phenyl group and a bromopropyl chain .
Properties
Molecular Formula |
C12H15BrO2 |
|---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
2-(3-bromopropyl)-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C12H15BrO2/c13-8-4-7-12(14-9-10-15-12)11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 |
InChI Key |
AOFGWQGWOZBCBH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(CCCBr)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of 4,4-Ethylenedioxy-4-phenylbutyl Bromide and Analogues
Structural Differences and Implications
- Dioxolane Ring vs. This rigidity may enhance stability in acidic or basic conditions, making it suitable for multi-step syntheses .
- Comparison with Sepantronium Bromide : Sepantronium bromide features a nitrogen-rich heterocyclic structure, enabling interactions with biological targets (e.g., survivin protein). In contrast, this compound lacks nitrogen atoms, suggesting divergent applications—primarily chemical synthesis rather than direct therapeutic use .
- Halogen Placement : Unlike methyl bromide (a small, volatile alkyl bromide), this compound’s bromine is part of a longer alkyl chain, reducing volatility and likely toxicity compared to methyl bromide .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 4,4-Ethylenedioxy-4-phenylbutyl bromide, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves bromination of the parent alcohol or ether using reagents like PBr₃ or HBr in anhydrous conditions. For purity, column chromatography (silica gel, hexane/EtOAc gradient) is recommended, followed by recrystallization from ethanol. Monitor reaction progress via TLC (Rf ~0.4 in 3:1 hexane/EtOAc). Purity validation requires ¹H/¹³C NMR (e.g., δ ~3.8 ppm for ethylenedioxy protons) and GC-MS (M⁺ at m/z 285) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, fume hood) due to its lachrymatory and corrosive properties. Store under argon at 4°C to prevent hydrolysis. In case of exposure, flush eyes/skin with water (15 mins) and seek medical attention. Decomposition products (e.g., HBr gas) require neutralization with NaHCO₃ .
Q. How can structural characterization be performed to confirm the identity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H NMR : Ethylenedioxy protons (δ 3.7–4.1 ppm), aromatic protons (δ 7.2–7.5 ppm).
- IR : C-O-C stretch (~1120 cm⁻¹), C-Br (~550 cm⁻¹).
- Elemental Analysis : Match calculated vs. observed C, H, Br%.
Cross-validate with HRMS for exact mass (e.g., [M+H]⁺ = 286.0234) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in SN2 reactions?
- Methodological Answer : The ethylenedioxy group imposes steric hindrance, slowing SN2 kinetics. Computational modeling (DFT at B3LYP/6-31G*) can quantify transition-state energy barriers. Compare reactivity with analogs (e.g., 4-fluorobenzyl bromide) using kinetic studies (e.g., NaN₃ competition experiments). UV-Vis monitoring of iodide displacement rates provides empirical data .
Q. What strategies resolve contradictory literature data on this compound’s stability under acidic conditions?
- Methodological Answer : Contradictions may arise from trace moisture or solvent impurities. Conduct controlled stability studies:
- pH-Varied Stability : Incubate in buffered solutions (pH 1–7) at 25°C. Monitor degradation via HPLC (C18 column, acetonitrile/water).
- Activation Energy Calculation : Use Arrhenius plots from accelerated stability tests (40–60°C).
Cross-reference with FTIR to detect hydrolysis products (e.g., diol formation) .
Q. Can this compound serve as a precursor for bioactive molecules, and how is its biological activity assessed?
- Methodological Answer : It is a key intermediate for prostaglandin analogs (e.g., carboprost). Functionalize via nucleophilic substitution with triphenylphosphine to form Wittig reagents. Assess cytotoxicity via MTT assays (IC₅₀ in cancer cell lines) and anti-inflammatory activity (COX-2 inhibition ELISA). Compare logP values (HPLC) to optimize pharmacokinetics .
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